MMP13-IN-3 is a compound designed as an inhibitor of matrix metalloproteinase 13, which plays a significant role in the degradation of extracellular matrix components, particularly type II collagen. This enzyme is implicated in various pathological conditions, including arthritis and cancer metastasis. The development of MMP13-IN-3 stems from the need to create selective inhibitors that can modulate the activity of MMP13 without affecting other matrix metalloproteinases.
MMP13-IN-3 was developed through structure-based design methodologies, leveraging insights from X-ray crystallographic studies of MMP13 and its interactions with known inhibitors. The research involved institutions such as the Scripps Research Institute and the University of Texas Health Science Center, focusing on optimizing the compound's selectivity and potency against MMP13.
MMP13-IN-3 belongs to the class of small molecule inhibitors specifically targeting matrix metalloproteinases. It is categorized under synthetic organic compounds designed for therapeutic applications in inflammatory diseases and cancer.
The synthesis of MMP13-IN-3 involves several key steps:
The synthesis typically employs techniques such as:
MMP13-IN-3 has a complex molecular structure characterized by:
The molecular formula and weight are crucial for understanding its pharmacokinetic properties. Specific structural data can include bond lengths, angles, and torsional parameters derived from computational modeling.
MMP13-IN-3 undergoes specific interactions with MMP13, primarily through:
The kinetics of inhibition can be analyzed using assays that measure enzyme activity in the presence of varying concentrations of MMP13-IN-3, allowing for determination of IC50 values and other kinetic parameters.
The mechanism by which MMP13-IN-3 exerts its inhibitory effects involves:
Quantitative data from enzyme assays can demonstrate the efficacy of MMP13-IN-3 in reducing collagenase activity compared to untreated controls.
MMP13-IN-3 exhibits:
Key chemical properties include:
Relevant data may include logP values indicating lipophilicity and solubility metrics obtained through experimental methods.
MMP13-IN-3 has significant potential applications in scientific research and therapeutic development:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3